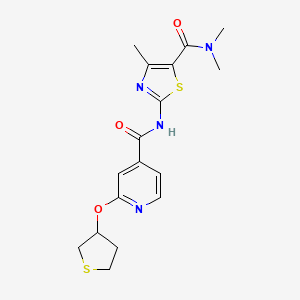
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide is a synthetic chemical compound that has garnered attention due to its unique structure and potential applications in various fields. The compound features a thiazole core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide typically involves multi-step processes. The key steps often include:
Formation of the thiazole core through cyclization reactions.
Introduction of the tetrahydrothiophene ring via nucleophilic substitution.
Coupling of the isonicotinamide moiety using amide bond formation techniques. Each step necessitates specific reagents and conditions, such as solvents, catalysts, and temperature controls.
Industrial Production Methods: Scaling up the production of this compound for industrial applications demands optimization of the synthetic route to enhance yield and purity. Techniques like continuous flow synthesis and the use of advanced catalytic systems can be employed to streamline the production process.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation
The compound can undergo oxidation reactions, particularly at the thiazole and tetrahydrothiophene rings.
Reduction
Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the isonicotinamide group.
Substitution
Both electrophilic and nucleophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Substitution reactions might utilize halogenated reagents or nucleophiles like thiolates.
Major Products Formed:
Oxidation leads to sulfoxides or sulfones.
Reduction results in amine derivatives.
Substitution reactions yield modified thiazole or tetrahydrothiophene derivatives.
科学的研究の応用
N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide finds applications in a variety of research fields:
Chemistry
As a building block in the synthesis of complex organic molecules.
Biology
Potential use as a biochemical probe to study cellular pathways.
Medicine
Research into its activity as a potential therapeutic agent for various diseases.
Industry
Use as a precursor in the production of materials with specific properties.
作用機序
The mechanism by which N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide exerts its effects depends on its target application:
Molecular Targets
It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Pathways Involved
The compound could influence signaling pathways, gene expression, or metabolic processes, depending on its specific molecular interactions.
類似化合物との比較
When compared with similar compounds, N,N,4-trimethyl-2-(2-((tetrahydrothiophen-3-yl)oxy)isonicotinamido)thiazole-5-carboxamide stands out due to its unique combination of structural motifs.
Similar Compounds
Examples include thiazole derivatives, isonicotinamide-based compounds, and other tetrahydrothiophene-containing molecules.
Uniqueness
This is a vast and complex topic; dive in and let me know if there's a part you'd like to explore in more detail!
特性
IUPAC Name |
N,N,4-trimethyl-2-[[2-(thiolan-3-yloxy)pyridine-4-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c1-10-14(16(23)21(2)3)26-17(19-10)20-15(22)11-4-6-18-13(8-11)24-12-5-7-25-9-12/h4,6,8,12H,5,7,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFYLZFSGZYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OC3CCSC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
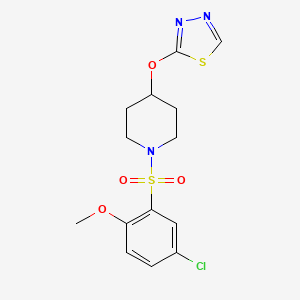
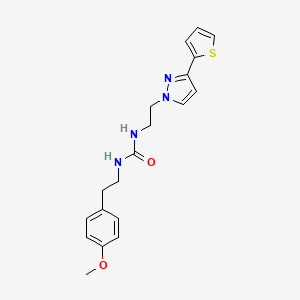
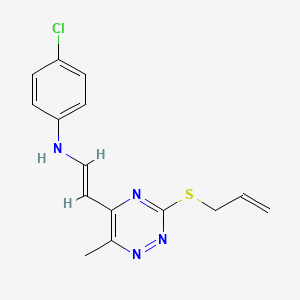
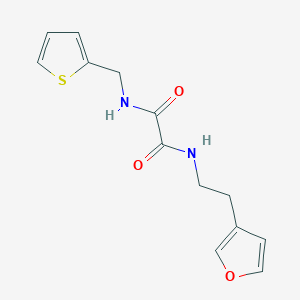
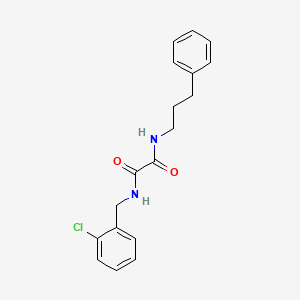
![1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2848385.png)
![5-[2-(2-chloro-6-fluorophenyl)acetyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2848386.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)
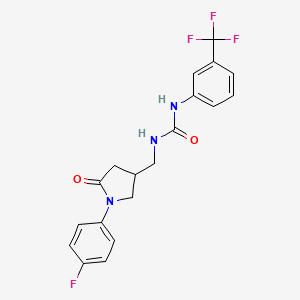
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2848392.png)
![5-bromo-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2848394.png)
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
![N-(3-hydroxyphenyl)-2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848396.png)
